2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide
Description
2-(4-Methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a synthetic small molecule characterized by a dibenzo[b,f][1,4]oxazepin core fused with an 11-oxo-10,11-dihydro moiety. The 2-position of the oxazepine ring is substituted with an ethanesulfonamide group bearing a 4-methoxyphenyl substituent. The methoxy group on the phenyl ring may enhance solubility and influence pharmacokinetic properties through electron-donating effects.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-28-17-9-6-15(7-10-17)12-13-30(26,27)24-16-8-11-20-18(14-16)22(25)23-19-4-2-3-5-21(19)29-20/h2-11,14,24H,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBASNZSYWWTWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It has been reported that similar dibenzo[b,f][1,4]oxazepine compounds have been involved in asymmetric transfer hydrogenation (ath) processes. This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function or structure.
Biochemical Pathways
The compound is likely involved in the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds. This process could affect various biochemical pathways, leading to downstream effects.
Result of Action
It has been reported that similar dibenzo[b,f][1,4]oxazepine compounds have shown excellent conversion and high enantioselectivity in water as an environmentally benign solvent. This suggests that the compound might have similar effects.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide (CAS Number: 922083-07-6) is a member of the dibenzo[b,f][1,4]oxazepine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 388.4 g/mol. The structure consists of a dibenzo[b,f][1,4]oxazepine core substituted with a methoxyphenyl group and an ethanesulfonamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O4S |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 922083-07-6 |
Research has indicated that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities, primarily through interactions with neurotransmitter systems and enzyme inhibition. Specifically, they may act as selective antagonists at dopamine D2 receptors, which are implicated in several neurological disorders.
Therapeutic Potential
- Antidepressant Activity : Preliminary studies suggest that derivatives of dibenzo[b,f][1,4]oxazepine can exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain.
- Anticancer Properties : Some studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
- Dopamine D2 Receptor Antagonism : A study highlighted that compounds like this compound can selectively antagonize dopamine D2 receptors, providing potential therapeutic avenues for treating disorders such as schizophrenia and Parkinson's disease .
- Anticancer Activity : In vitro studies have demonstrated that related oxazepine compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising role in cancer therapy .
- Anti-inflammatory Mechanisms : Research indicates that these compounds may reduce inflammation by inhibiting NF-kB signaling pathways, thus lowering the production of inflammatory cytokines .
Table 2: Summary of Biological Activities
| Activity Type | Evidence Level |
|---|---|
| Antidepressant | Moderate |
| Anticancer | Strong |
| Anti-inflammatory | Moderate to Strong |
Comparison with Similar Compounds
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide
- Key Differences :
- Replaces the ethanesulfonamide group with a 4-(trifluoromethyl)benzamide moiety.
- Incorporates a methyl group at the 8-position of the oxazepin ring.
- The benzamide linkage may limit conformational flexibility relative to the sulfonamide chain in the target compound .
1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
- Key Differences :
- Substitutes the ethanesulfonamide with a methanesulfonamide group linked to a 4-chlorophenyl ring.
- Features methyl groups at the 8- and 10-positions of the oxazepin core.
- Implications :
Functional Group Modifications
2-(4-Methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
- Key Differences :
- Replaces the sulfonamide (-SO2-NH-) with an acetamide (-NH-C(O)-CH2-) group.
- Retains the 4-methoxyphenyl substituent.
- Molecular weight (388.4 g/mol) is lower than the target compound (estimated ~424 g/mol), which may influence pharmacokinetics .
4-Methoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Key Differences :
- Substitutes the ethanesulfonamide with a benzenesulfonamide group bearing methoxy and methyl substituents.
- Adds a methyl group at the 10-position of the oxazepin core.
- Implications :
Heterocyclic Core Analogues
4-Methoxybenzyl 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-Oxide
- Key Differences :
- Replaces the oxazepin oxygen with sulfur (thiazepine core).
- Includes a carboxylate ester group at the 8-position.
- Implications :
Structural and Spectral Comparisons
Table 1: Key Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | IR Spectral Features (cm⁻¹) |
|---|---|---|---|---|
| Target Compound | C23H20N2O5S | ~424 | Sulfonamide, Methoxyphenyl | νS=O: 1160–1200; νC-O (OCH3): 1250–1300 |
| N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide | C24H17F3N2O3 | 438.4 | Benzamide, Trifluoromethyl | νC=O: 1660–1680; νC-F: 1100–1200 |
| 2-(4-Methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide | C23H20N2O4 | 388.4 | Acetamide, Methoxyphenyl | νC=O: 1650–1680; νNH: 3200–3300 |
| 4-Methoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | C23H22N2O5S | 438.5 | Benzenesulfonamide, Methoxy | νS=O: 1150–1200; νC-O (OCH3): 1240–1280 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
